molecular formula C13H18N2O B3163250 (2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine CAS No. 883539-48-8

(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine

Cat. No.: B3163250
CAS No.: 883539-48-8
M. Wt: 218.29 g/mol
InChI Key: AKBANWNVYDVGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine, often involves the construction of the indole ring system through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Biological Activity

(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine is a compound characterized by its indole structure, which is known for its diverse biological activities. The indole moiety contributes to various pharmacological properties, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a methoxyethyl group and a methylated indole, which enhance its solubility and biological interactions. The presence of these substituents is critical for its potential therapeutic applications.

Compound Name Structure Features Unique Properties
This compoundIndole core with methoxyethyl groupPotential anticancer activity

Anticancer Properties

Research indicates that compounds with indole structures exhibit significant anticancer activity. Specifically, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that similar indole derivatives can target pathways involved in cancer cell survival and proliferation, such as the NOX4 and SIRT3 pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : This compound has been associated with increased levels of reactive oxygen species (ROS), leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells .
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways, including those involving SIRT3, which plays a role in cellular stress responses and metabolism .

Case Studies

Several studies have highlighted the efficacy of indole derivatives in preclinical models:

  • Study on Hepatocellular Carcinoma : A related indole compound demonstrated potent anticancer effects against hepatocellular carcinoma (HCC) cells, showing higher efficacy against drug-resistant variants than the parent cells .
  • Triple-Negative Breast Cancer : Another study focused on 2-methoxyestradiol, an analog of the indole structure, reported significant inhibition of cell proliferation and induction of apoptosis in triple-negative breast cancer cells. This suggests that similar compounds may share these beneficial effects .

Q & A

Basic Research Questions

Q. What synthetic protocols are optimal for preparing (2-Methoxyethyl)[(1-methyl-1H-indol-2-yl)methyl]amine?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 1-methyl-1H-indole-2-carbaldehyde with 2-methoxyethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under inert conditions (N₂ atmosphere) at 60–70°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product . Solvent choice (DMF or ethanol) and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact reaction efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

  • ¹H NMR : Peaks at δ 7.2–7.5 ppm (indole aromatic protons), δ 3.6–3.8 ppm (methoxy group), and δ 2.8–3.2 ppm (methylene groups adjacent to nitrogen).
  • ¹³C NMR : Signals near δ 160 ppm (amine carbons) and δ 55 ppm (methoxy carbon).
    Mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₈N₂O: 226.14). IR spectroscopy verifies N-H stretches (~3300 cm⁻¹) and C-O-C bonds (~1100 cm⁻¹) .

Q. How is the purity of this compound validated in pharmacological studies?

  • Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to achieve >95% purity. Validate via melting point analysis (if crystalline) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with monoamine oxidase B (MAO-B)?

  • Methodological Answer : Dock the compound into MAO-B’s active site (PDB ID: 2V5Z) using AutoDock Vina. Parameterize the ligand with Gaussian 09 (B3LYP/6-31G*). Analyze binding affinity (ΔG ≤ −8 kcal/mol suggests strong inhibition) and key interactions (e.g., hydrogen bonds with Gln206, π-π stacking with Tyr398). Compare with known inhibitors (e.g., selegiline) to validate computational models .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values for enzyme inhibition?

  • Methodological Answer : Discrepancies may arise from assay conditions. Standardize protocols:

  • Enzyme Source : Use recombinant human MAO-B (vs. rat liver extracts).
  • Substrate Concentration : Fixed kynuramine (50 µM) in PBS (pH 7.4).
  • Controls : Include clorgyline (MAO-A inhibitor) and pargyline (MAO-B inhibitor).
    Statistical analysis (ANOVA, p < 0.05) across triplicate runs minimizes variability .

Q. How does modifying the methoxyethyl group affect pharmacokinetic properties?

  • Methodological Answer : Derivatize the methoxy group (e.g., ethoxy, hydroxy) and evaluate:

  • Lipophilicity : LogP via shake-flask method (correlates with blood-brain barrier penetration).
  • Metabolic Stability : Incubate with human liver microsomes (HLMs); measure half-life (t₁/₂) via LC-MS.
    Hydrophilic groups (e.g., hydroxy) reduce LogP (from 2.1 to 1.4) but improve aqueous solubility (>5 mg/mL) .

Properties

IUPAC Name

2-methoxy-N-[(1-methylindol-2-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-15-12(10-14-7-8-16-2)9-11-5-3-4-6-13(11)15/h3-6,9,14H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBANWNVYDVGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1CNCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine
(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine
(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine
(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine
(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine
(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.